molecular formula C8H14ClNO B6201644 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride CAS No. 2682935-69-7

4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride

Cat. No.: B6201644
CAS No.: 2682935-69-7
M. Wt: 175.65 g/mol
InChI Key: MMXIDBXJYAGBGW-UHFFFAOYSA-N
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Description

4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride is a chemical compound with the molecular formula C8H15NO.HCl . It is a derivative of 1-azabicyclo[2.2.2]octan-3-one, also known as 3-quinuclidinone .


Molecular Structure Analysis

The molecular structure of 4-methyl-1-azabicyclo[2.2.2]octan-3-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate have been used as oxidants for the cleavage of oxime double bonds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-methyl-1-pyrrolidin-2-one", "paraformaldehyde", "ammonium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "The first step involves the condensation of 4-methyl-1-pyrrolidin-2-one with paraformaldehyde in the presence of ammonium acetate to form 4-methyl-1-azabicyclo[2.2.2]octan-3-ol.", "The resulting alcohol is then dehydrated using sodium hydroxide in ethanol to form 4-methyl-1-azabicyclo[2.2.2]octan-3-one.", "Finally, the quaternization of the compound is achieved by treating it with hydrochloric acid to form 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride." ] }

2682935-69-7

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

4-methyl-1-azabicyclo[2.2.2]octan-3-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-8-2-4-9(5-3-8)6-7(8)10;/h2-6H2,1H3;1H

InChI Key

MMXIDBXJYAGBGW-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(CC1)CC2=O.Cl

Purity

95

Origin of Product

United States

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